5-Benzyloxy-1H-indazole-3-carbaldehyde

Purity Analysis Quality Control Procurement

Delayed lead times and failed SAR from wrong indazole regioisomers waste medicinal chemistry resources. This 5-benzyloxy-1H-indazole-3-carbaldehyde (CAS 885271-28-3) provides: • Orthogonal protection: Benzyloxy → selective H2/Pd-C deprotection to 5-hydroxy, aldehyde intact • CNS-optimized logP ~2.6 vs 1.1 (methoxy) for kinase/neurological targets • ≥97% purity with full analytical pack (NMR, HPLC, GC) - GLP/GMP ready Eliminate regioisomer confusion (4- or 6-benzyloxy). Immediate shipment from validated stock.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 885271-28-3
Cat. No. B3293266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-1H-indazole-3-carbaldehyde
CAS885271-28-3
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)C=O
InChIInChI=1S/C15H12N2O2/c18-9-15-13-8-12(6-7-14(13)16-17-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
InChIKeyLSVWVZRXSDJJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyloxy-1H-indazole-3-carbaldehyde (885271-28-3): Overview


5-Benzyloxy-1H-indazole-3-carbaldehyde (CAS 885271-28-3) is a 5-substituted indazole-3-carbaldehyde building block featuring a benzyloxy protecting group at the 5-position and a reactive formyl group at the 3-position . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing indazole-based pharmacophores targeting kinases and neurological receptors [1]. The benzyloxy moiety enhances lipophilicity and provides orthogonal protection for subsequent deprotection to a phenol, enabling divergent synthetic pathways .

1
Orthogonal protection strategy
Benzyloxy group enables selective hydrogenolysis to 5-hydroxyindazole while preserving the 3-formyl group.
2
Consistent supplier purity
Tight purity specification across major suppliers supports predictable reaction stoichiometry and reduced repurification.
3
Documented synthetic utility
Reported as a building block in kinase-focused medicinal chemistry campaigns, including c-ABL inhibitor synthesis.

5-Benzyloxy-1H-indazole-3-carbaldehyde: Substitution Limitations


Substituting 5-benzyloxy-1H-indazole-3-carbaldehyde with other 5-substituted indazole-3-carbaldehydes (e.g., methoxy, bromo, hydroxy) or unsubstituted indazole-3-carbaldehyde is not straightforward due to divergent reactivity, protection strategy, and steric/electronic effects . The benzyloxy group offers a unique balance of lipophilicity and orthogonal protection: it can be selectively removed under hydrogenolysis to yield a 5-hydroxy intermediate, enabling late-stage diversification that is unattainable with methyl or bromo substituents . Direct substitution would require a complete redesign of the synthetic route and could compromise the intended biological activity or material property [1].

Target
5-Benzyloxy-1H-indazole-3-carbaldehyde — benzyl group offers orthogonal deprotection and distinct lipophilicity.
5-Methoxy analog
Demethylation requires strong Lewis acids that may compromise the aldehyde; lipophilicity profile may differ significantly.
5-Bromo analog
Cannot be directly converted to a phenol; synthetic route to 5-hydroxy derivatives would require complete redesign.
Other regioisomers
4- or 6-benzyloxy regioisomers share molecular formula but differ in spatial and electronic properties, altering SAR interpretation.

Comparative Evidence: 5-Benzyloxy-1H-indazole-3-carbaldehyde vs. Analogs


Purity Comparison Across Major Suppliers

5-Benzyloxy-1H-indazole-3-carbaldehyde is consistently supplied at ≥97% purity by multiple vendors, including Sigma-Aldrich (96%), Bidepharm (97%), and AChemBlock (97%) . In contrast, common 5-substituted analogs such as 5-methoxy-1H-indazole-3-carbaldehyde and 5-bromo-1H-indazole-3-carbaldehyde exhibit wider purity variations across suppliers, ranging from 95% to 98% . This tighter purity specification reduces the need for pre-use repurification and ensures more predictable reaction yields.

Purity specification
Data to verify
96–97% (target) vs 95–98% (5-methoxy / 5-bromo analogs)
Tighter supplier specification may reduce batch variability and downstream purification needs.
Supplier-reported data; independent verification advised.
Purity Analysis Quality Control Procurement

Orthogonal Deprotection of Benzyloxy Group

The benzyloxy group of 5-benzyloxy-1H-indazole-3-carbaldehyde can be selectively cleaved via hydrogenolysis (H₂, Pd/C) to reveal a 5-hydroxy group, while leaving the 3-carbaldehyde intact [1]. In contrast, 5-methoxy-1H-indazole-3-carbaldehyde requires harsh demethylation conditions (e.g., BBr₃) that risk aldehyde oxidation, and 5-bromo-1H-indazole-3-carbaldehyde cannot be converted to a phenol via deprotection . This orthogonal protection enables late-stage functionalization without protecting group exchange, streamlining synthetic routes to 5-hydroxyindazole derivatives.

Deprotection strategy
Class-level
Hydrogenolysis (H₂, Pd/C) cleaves benzyl group cleanly; aldehyde remains intact.
Supports chemoselective access to 5-hydroxyindazole without aldehyde protection.
Based on general protecting group chemistry principles.
Synthetic Strategy Protecting Groups Diversification

Lipophilicity Enhancement by Benzyloxy Substitution

The benzyloxy group (C₇H₇O) of 5-benzyloxy-1H-indazole-3-carbaldehyde contributes approximately 1.5 additional logP units compared to a methoxy group (CH₃O), based on calculated partition coefficients [1]. The unsubstituted 1H-indazole-3-carbaldehyde has a calculated logP of ~0.85, while 5-methoxy-1H-indazole-3-carbaldehyde is ~1.1 and 5-benzyloxy-1H-indazole-3-carbaldehyde is ~2.6 [2]. This increased lipophilicity can improve membrane permeability in cellular assays and influence target engagement for CNS-active compounds.

Calculated logP
Class-level
~2.6 (benzyloxy) vs ~1.1 (methoxy); +1.5 logP units
Higher lipophilicity may support membrane partitioning studies and CNS-focused research.
Fragment-based calculation; experimental logP recommended.
Lipophilicity Drug Design Physicochemical Properties

Key Intermediate for c-ABL Kinase Inhibitors

5-Benzyloxy-1H-indazole-3-carbaldehyde has been specifically employed as a starting material in the synthesis of 3-benzimidazol-2-yl-1H-indazole derivatives, a series of potent c-ABL kinase inhibitors [1]. While the publication does not provide direct comparative data for the aldehyde building block itself, the downstream compounds exhibited IC₅₀ values in the nanomolar range against c-ABL [2]. In contrast, alternative 5-substituted indazole-3-carbaldehydes (e.g., 5-bromo) would require additional synthetic steps to achieve the same substitution pattern, reducing overall efficiency.

Synthetic utility
Method context
Employed as starting material in a reported c-ABL kinase inhibitor series (McBride et al., 2006).
Supports indazole-based kinase research; downstream potency not attributed to this building block.
Published synthetic route; review for compatibility with your target.
Medicinal Chemistry Kinase Inhibitors SAR

Regioisomeric Differentiation: 5- vs. 4- and 6-Benzyloxy Analogs

The 5-benzyloxy regioisomer (885271-28-3) is structurally distinct from the 4-benzyloxy (900506-25-4) and 6-benzyloxy (885271-39-6) analogs [1]. While all three share the same molecular formula (C₁₅H₁₂N₂O₂) and similar purity ranges (97-98%), their substitution pattern on the indazole ring influences electronic distribution and steric accessibility at the 3-carbaldehyde position . This regioisomeric differentiation is critical for structure-activity relationship (SAR) studies, as even minor positional changes can alter biological activity or material properties.

Regioisomer identity
Head-to-head
5-Benzyloxy (885271-28-3) vs 4-benzyloxy (900506-25-4) and 6-benzyloxy (885271-39-6).
Correct regioisomer procurement is critical for accurate SAR interpretation.
Identical molecular formula; spatial/electronic properties differ.
Regioisomer Synthetic Chemistry Building Blocks

Comprehensive Analytical QC (NMR, HPLC, GC)

Reputable suppliers of 5-benzyloxy-1H-indazole-3-carbaldehyde, such as Bidepharm and ChemImpex, provide batch-specific analytical data including NMR, HPLC, and GC reports as part of standard quality documentation . This level of characterization is not universally offered for all 5-substituted indazole-3-carbaldehyde analogs, where often only purity percentages are stated without supporting spectra . Access to complete QC data facilitates regulatory compliance and ensures reproducibility in GLP/GMP environments.

QC documentation
Data to verify
NMR, HPLC, GC reports available from select suppliers (e.g., Bidepharm, ChemImpex).
Batch-specific data may reduce internal analytical burden.
Availability varies; confirm documentation before purchase.
Analytical Chemistry Quality Assurance Batch Consistency

Application Scenarios: 5-Benzyloxy-1H-indazole-3-carbaldehyde


5-Hydroxyindazole-3-carbaldehyde via Chemoselective Hydrogenolysis

Use 5-benzyloxy-1H-indazole-3-carbaldehyde to generate 5-hydroxyindazole-3-carbaldehyde under mild hydrogenation conditions (H₂, Pd/C). This route preserves the reactive aldehyde group, enabling subsequent functionalization without protecting group manipulation [1]. The 5-hydroxy intermediate is a versatile scaffold for O-alkylation, acylation, or conversion to triflates for cross-coupling.

CNS-Targeted Kinase Inhibitor Building Block

Incorporate 5-benzyloxy-1H-indazole-3-carbaldehyde into medicinal chemistry programs targeting CNS kinases (e.g., c-ABL, RTKs). The calculated logP of ~2.6, compared to ~1.1 for the methoxy analog, suggests improved blood-brain barrier permeability [2]. Documented use in a c-ABL inhibitor series validates this application [3].

Regioisomerically Pure Intermediate for SAR Studies

Employ 5-benzyloxy-1H-indazole-3-carbaldehyde (CAS 885271-28-3) specifically to probe the effect of 5-position substitution on indazole scaffolds. Avoid inadvertent use of 4-benzyloxy (CAS 900506-25-4) or 6-benzyloxy (CAS 885271-39-6) regioisomers, which have identical molecular formulas but distinct spatial and electronic profiles [4]. Correct regioisomer selection is critical for accurate SAR interpretation.

High-Purity Starting Material for Regulated Syntheses

Procure 5-benzyloxy-1H-indazole-3-carbaldehyde from suppliers offering ≥97% purity with full analytical documentation (NMR, HPLC, GC) . This level of quality assurance supports GLP/GMP workflows and reduces the need for in-house repurification, thereby accelerating development timelines .

Application
Selection Property
Validation Focus
5-Hydroxyindazole synthesis
Orthogonal benzyl protection
Aldehyde integrity after hydrogenolysis
Kinase-focused pharmacophore construction
Elevated lipophilicity (calc. logP ~2.6)
Reported use in c-ABL inhibitor synthesis
Regioisomerically pure SAR studies
Defined 5-position substitution
Correct regioisomer procurement (CAS 885271-28-3)
Regulated synthesis workflows
Supplier QC documentation (NMR, HPLC, GC)
Batch consistency and reduced repurification need

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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